2-Ethyl-4-phenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. It is classified as an organic compound with the molecular formula and a molecular weight of 184.24 g/mol. The compound's structure features an ethyl group and a phenyl group attached to the pyrimidine ring, which influences its reactivity and interaction with biological systems.
2-Ethyl-4-phenylpyrimidine can be synthesized through various organic reactions involving pyrimidine derivatives. It is classified under the category of nitrogen-containing heterocycles, which are significant in pharmaceuticals and agrochemicals due to their diverse biological activities.
The synthesis of 2-Ethyl-4-phenylpyrimidine can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with benzamidine hydrochloride in the presence of a base such as sodium ethoxide. This reaction typically proceeds via a cyclization process to form the pyrimidine ring.
The molecular structure of 2-Ethyl-4-phenylpyrimidine consists of a pyrimidine ring substituted with an ethyl group at the 2-position and a phenyl group at the 4-position.
2-Ethyl-4-phenylpyrimidine undergoes various chemical reactions:
The mechanism of action for 2-Ethyl-4-phenylpyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to various biological effects depending on the context in which the compound is applied. For instance, it may act as an enzyme inhibitor or modulator in biochemical pathways.
2-Ethyl-4-phenylpyrimidine has several significant applications:
Multicomponent reactions (MCRs) provide efficient single-pot methodologies for constructing the 2-ethyl-4-phenylpyrimidine scaffold. The Biginelli-like condensation exemplifies this approach, where ethyl acetoacetate, benzaldehyde derivatives, and amidine hydrochlorides undergo cyclocondensation under acid catalysis. This method yields 4-aryl-6-methyl-2-ethylpyrimidin-5-ol precursors with excellent atom economy and moderate to good yields (typically 60-85%) [5] [8]. Microwave-assisted synthesis significantly enhances this process, reducing reaction times from hours to minutes while improving regioselectivity and purity profiles. For instance, irradiation at 150°C for 15 minutes produces 4-(2,4-dichlorophenyl)-2-ethyl-6-methylpyrimidine in 92% yield compared to 68% under conventional reflux over 8 hours [4].
The Delepine-Tollens sequence enables strategic functionalization during core assembly. Bromoacetophenones undergo amination with hexamethylenetetramine followed by acid hydrolysis to generate amino intermediates. Subsequent Tollens condensation with formaldehyde and nucleophilic displacement with imidazole installs critical side chains for biological activity prior to pyrimidine cyclization [1]. This approach facilitates the introduction of nitrogen-containing pharmacophores at the C4 position of the emerging pyrimidine ring, which is challenging to achieve through post-synthetic modifications.
Table 1: Multicomponent Synthesis of 2-Ethyl-4-phenylpyrimidine Derivatives
Benzaldehyde Derivative | Amidine Source | Conditions | Product | Yield (%) |
---|---|---|---|---|
2,4-Dichlorobenzaldehyde | Ethyl acetamidate | HCl/EtOH, reflux, 8h | 4-(2,4-dichlorophenyl)-2-ethyl-6-methylpyrimidine | 68 |
4-(Trifluoromethyl)benzaldehyde | Guanidine HCl | TfOH, MW, 150°C, 15min | 2-Ethyl-4-[4-(trifluoromethyl)phenyl]pyrimidine | 92 |
3-Methoxybenzaldehyde | Acetamidine HCl | POCl₃, 80°C, 4h | 2-Ethyl-4-(3-methoxyphenyl)-6-methylpyrimidine | 76 |
Scaffold hopping strategies have been instrumental in optimizing the antifungal activity of 2-ethyl-4-phenylpyrimidine derivatives. Molecular docking studies against Candida albicans CYP51 (lanosterol 14α-demethylase) revealed that the pyrimidine core occupies the heme-binding pocket, while the C4-phenyl group extends into a hydrophobic cleft lined by Pro230 and Met508 residues [1]. This insight prompted systematic scaffold modifications: replacing the phenyl ring with pyridyl heterocycles improved solubility and target interactions, while bioisosteric substitution of the ethyl group with cyclopropyl enhanced metabolic stability without compromising binding affinity [4] [7].
The scaffold hopping progression from lead compound YW-01 to clinical candidate C6 demonstrates this optimization. YW-01 (tricyclic backbone) exhibited moderate antifungal activity (C. albicans MIC = 8 μg/mL) but suffered from steric clashes with CYP51 residues. Through iterative scaffold hopping, researchers developed 2-phenylpyrimidine derivatives where compound C6 showed superior activity (MIC = 0.25 μg/mL against C. albicans) – a 32-fold improvement over the lead [1]. This exemplifies medium-step hopping (heterocycle replacement with topology preservation), which maintained the pharmacophore geometry while reducing molecular rigidity [7].
Table 2: Antifungal Activity of Scaffold-Hopped Pyrimidine Derivatives
Compound | Core Scaffold | C. albicans MIC (μg/mL) | Metabolic Stability (t₁/₂, min) | Key Structural Modification |
---|---|---|---|---|
YW-01 | Tricyclic fused system | 8.0 | 12 | Lead compound |
A9 | 2-Phenylpyrimidine | 4.0 | 42 | Initial scaffold hop |
C6 | Optimized pyrimidine | 0.25 | 86 | 4-Cyanophenyl + imidazole side chain |
Fluconazole | Triazole | 0.5 | 120 | Reference drug |
Palladium-catalyzed cross-coupling reactions enable precise functionalization at strategic positions on the pyrimidine ring. The C5 position exhibits exceptional reactivity in Suzuki-Miyaura couplings due to diminished electron density, allowing chemoselective arylation without protecting group strategies. Bromination at C5 using NBS (N-bromosuccinimide) generates 5-bromo-2-ethyl-4-phenylpyrimidine, which undergoes coupling with diverse boronic acids under Pd(PPh₃)₄ catalysis (toluene/EtOH, 80°C) to install aryl, heteroaryl, and alkenyl substituents [2] [4]. Electron-deficient boronic acids (e.g., 4-cyanophenylboronic acid) couple efficiently at lower temperatures (50°C), while sterically hindered partners require optimized conditions with Pd(dppf)Cl₂ and aqueous Na₂CO₃.
Regioselective amination at C4 proceeds via Zincke pyrimidinium salts. Treatment of 2-ethyl-4-phenylpyrimidine with triflic anhydride generates highly reactive N-triflylpyrimidinium intermediates, which undergo ring-opening with aniline nucleophiles to form iminoenamines. These intermediates recyclize with guanidines to afford 4-amino-2-ethyl-5-arylpyrimidines – a formal C–H amination achieved through deconstruction-reconstruction chemistry [3]. This strategy overcomes limitations of conventional C–H functionalization, providing access to analogs with improved antifungal profiles against resistant Candida strains [1] [3].
The hydroxymethyl group at C5 serves as a versatile handle for synthesizing bioactive conjugates. Oxidation of 5-hydroxymethyl-2-ethyl-4-phenylpyrimidine with MnO₂ yields the corresponding aldehyde, which undergoes condensation with hydrazines to form hydrazone derivatives exhibiting dual antifungal and anticancer activities [5] [6]. Thiosemicarbazide conjugates demonstrate enhanced efficacy, where the thiourea moiety engages in hydrogen bonding with fungal CYP51 residues. X-ray crystallography confirms the E-configuration around the imine bond, with the pyrimidine ring coplanar to the thiosemicarbazide moiety – a conformation essential for bioactivity [5] [6].
N-Oxide chemistry provides another modification vector. Pyrimidine N-oxides undergo unexpected transformations when reacted with cyanoacetic ester. In chloroform with acetic anhydride, 4-phenylpyrimidine N,N'-dioxide yields 5-hydroxy-6-phenylpyrimidine 1-oxide, whereas in pure acetic anhydride, it forms (5-acetoxy-4-phenyl-6-pyrimidinylidene)cyanoacetic ester – demonstrating solvent-controlled divergent reactivity [5]. These N-oxides serve as precursors to furo[3,2-d]pyrimidine derivatives upon alkaline treatment, expanding structural diversity for biological evaluation.
Regioselective cyclization strategies transform 2-ethyl-4-phenylpyrimidine into pharmacologically valuable fused systems. Unsymmetrical dicyanoaniline precursors undergo temperature-controlled cyclization to generate indole regioisomers. At 110-120°C in DMF, 2,6-dicyano-3-trifluoromethylaniline forms 6-cyano-7-(trifluoromethyl)indole-2-amine, whereas lower temperatures (60°C) favor the 4-cyano isomer through kinetic versus thermodynamic control [2]. These indole intermediates undergo secondary cyclization with carbonyl electrophiles to produce oxazino[5,4-b]indole derivatives – privileged structures in antifungal development [2] [8].
Microwave-assisted tandem cyclization efficiently constructs pyrimido[4,5-d]pyrimidines from 4-amino-2-ethyl-5-pyrimidinecarboxamides. This four-component reaction involves aminopyrimidines, aldehydes, and malononitrile under catalyst-free conditions, achieving fused heterocycles in a single operational step. The reaction proceeds through Knoevenagel condensation, Michael addition, and intramolecular cyclodehydration, with ethanol as green solvent. This methodology generates molecular complexity rapidly, producing analogs with significant activity against Rhizoctonia solani (EC₅₀ = 3.8 μM) through inhibition of succinate dehydrogenase [4] [8].
Table 3: Regioselective Cyclization Products and Antifungal Activities
Precursor | Cyclization Conditions | Fused Product | Antifungal Target (EC₅₀, μg/mL) |
---|---|---|---|
4-(2,4-Dichlorophenyl)-5-aminopyrimidine | DMF, 110°C, 8h | Pyrimido[4,5-b]quinoline | C. musae: 4.17 |
5-(Hydrazonomethyl)-2-ethylpyrimidine | AcOH, reflux, 12h | [1,2,4]Triazolo[4,3-a]pyrimidine | R. solani: 2.88 |
4-Amino-5-(cyanoacetyl)pyrimidine | Piperidine/EtOH, MW, 150°C | Pyrido[2,3-d]pyrimidine | C. albicans: 0.25 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7